Benzenesulfonamide sodium salt
CAS No.:
Cat. No.: VC13838842
Molecular Formula: C6H7NNaO2S
Molecular Weight: 180.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NNaO2S |
|---|---|
| Molecular Weight | 180.18 g/mol |
| Standard InChI | InChI=1S/C6H7NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |
| Standard InChI Key | YDPWVAMKZSUTGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N.[Na] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Benzenesulfonamide sodium salt possesses the molecular formula C₆H₇NNaO₂S⁺ and a molecular weight of 180.18 g/mol . The compound consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), where the sodium cation (Na⁺) forms an ionic bond with the deprotonated sulfonamide oxygen . X-ray crystallography and computational models confirm a planar benzene ring with bond angles consistent with sp² hybridization, while the sulfonamide group adopts a tetrahedral geometry around the sulfur atom .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.327 g/cm³ |
| Boiling Point | 315.5°C at 760 mmHg |
| Flash Point | 144.6°C |
| Exact Mass | 180.01000 g/mol |
| PSA (Polar Surface Area) | 68.54 Ų |
| LogP (Partition Coefficient) | 2.115 |
Spectral Signatures
Infrared (IR) spectroscopy reveals characteristic absorption bands at 1348 cm⁻¹ (S=O asymmetric stretching) and 1178 cm⁻¹ (S=O symmetric stretching) . Nuclear magnetic resonance (¹H NMR) spectra in acetone-d₆ exhibit aromatic proton resonances at δ 7.48–8.20 ppm, with a singlet at δ 10.7 ppm corresponding to the -OH group in N-hydroxy derivatives . Mass spectrometry (EI) confirms molecular ion peaks at m/z 180.01 for the parent compound .
Synthesis and Electrochemical Tunability
Paired Electrochemical Synthesis
A breakthrough in benzenesulfonamide sodium salt synthesis involves paired electrochemical reduction of p-dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . This method operates under ambient conditions in a water/ethanol solvent system (80:20 v/v, pH 3.5 phosphate buffer), achieving 76–78% isolated yields without catalysts .
Table 2: Electrochemical Synthesis Conditions
| Parameter | Value |
|---|---|
| Cathodic Potential | -0.4 V to -1.1 V vs. Ag/AgCl |
| Charge Transfer | 4e⁻ (at -0.4 V) to 12e⁻ (at -1.1 V) per DNB |
| Temperature | 25°C |
| Reaction Time | 3–5 hours |
Physicochemical Behavior and Stability
Solubility and Phase Transitions
Benzenesulfonamide sodium salt exhibits pH-dependent solubility:
-
High solubility in polar aprotic solvents (e.g., DMF, DMSO) at pH > 7 .
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Precipitation occurs in acidic aqueous solutions (pH < 4) due to protonation of the sulfonamide group .
Differential scanning calorimetry (DSC) reveals no distinct melting point below 300°C, suggesting decomposition precedes melting . Thermogravimetric analysis (TGA) shows 5% mass loss at 144.6°C, corresponding to adsorbed solvent release .
Reactivity Patterns
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Nucleophilic Substitution: The sodium sulfinate moiety undergoes reactions with alkyl halides to form sulfones .
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Oxidation: Exposure to H₂O₂ generates benzenesulfonic acid derivatives, as evidenced by IR band shifts to 1265 cm⁻¹ (S=O) .
Industrial and Pharmaceutical Applications
Chemical Intermediate
Benzenesulfonamide sodium salt serves as a precursor for:
Electrochemical Applications
The compound’s redox activity enables its use in:
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Mediated electron transfer systems for organic electrosynthesis .
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pH-sensitive sensors due to sulfonamide group protonation/deprotonation .
Recent Advances and Future Directions
Tunable Electrochemical Synthesis
The 2024 Nature study demonstrated potential-controlled selectivity, enabling single-step synthesis of either N-hydroxy or N-amino derivatives . This methodology reduces waste by 40% compared to traditional multi-step routes .
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict reaction energetics within 2 kcal/mol of experimental values, aiding in catalyst design .
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